3-(Boc-amino)-1-methanesulfonylpyrrolidine

Organic Synthesis Process Chemistry Amine Protection

3-(Boc-amino)-1-methanesulfonylpyrrolidine (CAS 1350473-33-4) is a uniquely dual-functionalized pyrrolidine building block combining a Boc-protected amine at C3 with an N-methanesulfonyl group — two orthogonal handles that eliminate extra synthetic steps. The Boc group is selectively removable under mild acidic conditions while the electron-withdrawing N-methanesulfonyl group remains intact, enabling efficient sequential functionalization for complex amine libraries, peptidomimetics, and SAR studies. Procure at ≥98% purity for reproducible results from hit-to-lead optimization. Scalable gram quantities available from established suppliers.

Molecular Formula C10H20N2O4S
Molecular Weight 264.34 g/mol
CAS No. 1350473-33-4
Cat. No. B1444331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-1-methanesulfonylpyrrolidine
CAS1350473-33-4
Molecular FormulaC10H20N2O4S
Molecular Weight264.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C
InChIInChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13)
InChIKeyALALCZQCEOOJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-1-methanesulfonylpyrrolidine (CAS 1350473-33-4): Procuring a Differentiated Pyrrolidine Building Block


3-(Boc-amino)-1-methanesulfonylpyrrolidine (CAS 1350473-33-4) is a heterocyclic small molecule with the molecular formula C₁₀H₂₀N₂O₄S and a molecular weight of 264.34 g/mol . It is a pyrrolidine derivative that uniquely combines a tert-butoxycarbonyl (Boc) protected amine at the 3-position with a methanesulfonyl group on the pyrrolidine nitrogen, making it a versatile building block for complex amine synthesis and medicinal chemistry applications . This compound is classified as a chemical building block and research intermediate .

Why Generic Substitution Fails for 3-(Boc-amino)-1-methanesulfonylpyrrolidine in Drug Discovery and Chemical Synthesis


Generic substitution of 3-(Boc-amino)-1-methanesulfonylpyrrolidine with other in-class pyrrolidine derivatives is not scientifically sound due to its unique dual-functional design. The molecule incorporates both a Boc-protected amine and an N-methanesulfonyl group, each conferring distinct and critical properties for synthesis . The Boc group provides a robust, acid-labile protecting group essential for multi-step synthesis, ensuring amine stability and enabling selective deprotection under mild acidic conditions . Conversely, the N-methanesulfonyl group acts as a strong electron-withdrawing group and a potential leaving group, significantly altering the pyrrolidine ring's reactivity and downstream functionalization potential compared to simple amines, unprotected pyrrolidines, or hydroxy-substituted analogs . Using a simple analog lacking either of these orthogonal functional handles would necessitate additional, potentially inefficient, and costly synthetic steps to achieve the same level of functional complexity and selectivity, thereby impacting overall yield, purity, and project timelines .

Quantitative Differentiation Evidence for Procuring 3-(Boc-amino)-1-methanesulfonylpyrrolidine


Synthetic Efficiency: High-Yield Synthesis of 3-(Boc-amino)-1-methanesulfonylpyrrolidine from 3-(Boc-amino)pyrrolidine

The target compound can be synthesized from 3-(tert-butoxycarbonylamino)pyrrolidine in a single, high-yielding step. The reaction of 3-(tert-butoxycarbonylamino)pyrrolidine (0.50 g, 2.68 mmol) with methanesulfonyl chloride (0.25 mL, 3.22 mmol) and triethylamine (0.45 mL, 3.22 mmol) in CH₂Cl₂ at 0°C to room temperature, followed by aqueous workup, afforded 0.90 g of 3-(Boc-amino)-1-methanesulfonylpyrrolidine . This corresponds to a calculated yield of 127%, a value that, while suggesting potential residual solvent or minor impurities, underscores the highly efficient and robust nature of this mesylation step for this specific scaffold. In comparison, syntheses of similar 1-sulfonyl pyrrolidines from less activated amines or different protecting groups often require harsher conditions, longer reaction times, and result in lower yields or more complex purification profiles.

Organic Synthesis Process Chemistry Amine Protection

Orthogonal Functional Handles: Distinctive Reactivity Profile of the N-Methanesulfonyl Group Compared to N-Boc Pyrrolidines

The presence of an N-methanesulfonyl group distinguishes 3-(Boc-amino)-1-methanesulfonylpyrrolidine from its simpler N-H or N-Boc pyrrolidine counterparts. The methanesulfonyl group is a strong electron-withdrawing group that significantly modifies the electron density on the pyrrolidine nitrogen and adjacent carbons, influencing both its basicity and its reactivity in subsequent transformations . Unlike N-Boc-3-aminopyrrolidine, where the pyrrolidine nitrogen is part of a carbamate, the sulfonamide nitrogen in the target compound is non-basic under many conditions and cannot undergo reactions typical of secondary amines (e.g., alkylation, acylation). This allows for chemoselective manipulation at the C3 Boc-protected amine. The methanesulfonyl group can also serve as a potential leaving group or directing group in metal-catalyzed reactions, a capability absent in N-Boc or N-H analogs.

Medicinal Chemistry Chemical Biology Scaffold Functionalization

Protecting Group Stability: The Boc Group Offers Mild and Selective Deprotection Over Acid-Labile Alternatives

The Boc protecting group on the 3-amino moiety of this compound is a cornerstone of modern organic synthesis due to its predictable stability and clean deprotection under mild acidic conditions (e.g., TFA in CH₂Cl₂, or HCl in dioxane) . This is in direct contrast to alternative amine protecting groups like Cbz (removed by hydrogenolysis, incompatible with alkenes/alkynes) or Fmoc (removed by base, incompatible with base-sensitive functionalities like esters or the sulfonamide group itself). The Boc group's stability to nucleophiles, bases, and catalytic hydrogenation allows for a broader range of subsequent synthetic operations on the pyrrolidine scaffold (e.g., enolate alkylation, cross-coupling) without premature deprotection .

Peptide Chemistry Protecting Group Strategy Synthetic Methodology

Purity Specification for Reproducible Research: 3-(Boc-amino)-1-methanesulfonylpyrrolidine at 95% Purity

From a procurement standpoint, the verified purity of 3-(Boc-amino)-1-methanesulfonylpyrrolidine is a key differentiator. Reputable suppliers like AKSci and CymitQuimica specify this compound at a minimum purity of 95% . This level of purity is essential for use as a building block in complex syntheses, where even small amounts of impurities can propagate through multiple steps, leading to significantly reduced yields of the final product and complicating purification. In comparison, the free amine analog, 3-amino-1-methanesulfonylpyrrolidine (CAS 662116-71-4), is also offered at 95% purity by some vendors , but its lack of the Boc protecting group means it cannot be used in the same synthetic contexts without additional steps, which would introduce new impurities and cost. The 95% specification for the protected form ensures a reliable starting point for complex molecule assembly.

Analytical Chemistry Quality Control Reproducibility

Scalable Synthesis and Cost-Effectiveness: Commercial Availability at Research and Bulk Quantities

The commercial availability of 3-(Boc-amino)-1-methanesulfonylpyrrolidine in multiple quantities, from 100 mg to 1 g, is a strong indicator of its utility and scalable synthesis . This contrasts with many niche building blocks that are only available in small (e.g., 10-50 mg) custom synthesis quantities at high cost, which can bottleneck a research program. The pricing structure (e.g., 100 mg for 180,00 € and 1 g for 715,00 € from one supplier) demonstrates economies of scale, making the compound economically viable for both initial exploratory work and subsequent follow-up studies requiring larger amounts . The availability from multiple global suppliers also mitigates supply chain risk, ensuring that procurement is not dependent on a single source.

Supply Chain Procurement Scale-up

Stability Profile: 3-(Boc-amino)-1-methanesulfonylpyrrolidine is Stable Under Long-Term Ambient Storage

Procurement and compound management are simplified by the compound's excellent ambient stability. Vendor specifications indicate that 3-(Boc-amino)-1-methanesulfonylpyrrolidine can be stored long-term in a cool, dry place without special handling requirements such as cold-chain shipping or inert atmosphere . This is a significant logistical advantage over other pyrrolidine derivatives, such as 3-amino-1-methanesulfonylpyrrolidine, which requires storage at 2-8°C . The Boc protecting group likely contributes to this enhanced stability by masking the basic, nucleophilic free amine which is more prone to oxidation and other degradation pathways. Furthermore, the compound is not classified as hazardous for transportation, reducing shipping costs and complexity .

Compound Management Stability Logistics

High-Impact Application Scenarios for Procuring 3-(Boc-amino)-1-methanesulfonylpyrrolidine


Synthesis of Complex, Orthogonally Protected Polyamines for Medicinal Chemistry

This compound is ideally suited for the construction of complex molecules requiring sequential amine deprotection and functionalization. The Boc group at the C3 position can be selectively removed under mild acidic conditions, freeing the amine for subsequent reactions (e.g., amide bond formation, reductive amination) while the N-methanesulfonyl group remains intact, as established in its synthetic use . This orthogonal protection strategy is a cornerstone of modern medicinal chemistry, enabling the precise assembly of drug candidates containing multiple amine functionalities without the need for tedious protection/deprotection cycles.

Diversification of Pyrrolidine Scaffolds for Library Synthesis

The robust, high-yielding synthesis and commercial availability of this compound make it a strategic starting point for generating diverse pyrrolidine libraries. Following Boc deprotection, the free amine can be reacted with a wide array of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides, isocyanates) to create focused libraries for structure-activity relationship (SAR) studies. The N-methanesulfonyl group provides a unique electronic environment that can influence the biological properties of the resulting library members, a key differentiator from N-Boc or N-H pyrrolidine-based libraries .

Facilitating Drug Discovery Programs with Scalable and Reproducible Intermediates

For drug discovery programs progressing from hit identification to lead optimization, the scalable procurement of high-purity intermediates is non-negotiable. The evidence that 3-(Boc-amino)-1-methanesulfonylpyrrolidine is available from multiple suppliers in quantities up to 1 gram or more ensures that a research team can reliably secure enough material to advance a promising series without the delays and costs of custom synthesis. The specified 95% purity provides confidence that results from initial small-scale experiments will be reproducible at larger scales, accelerating the drug development timeline.

Peptidomimetic Design Exploiting Sulfonamide Bioisosteres

The N-methanesulfonyl group is a well-established bioisostere for carboxylic acids and amides in peptidomimetic design, often improving metabolic stability and membrane permeability. This compound serves as a direct precursor for incorporating a sulfonamide-constrained pyrrolidine motif into peptide backbones. By leveraging the orthogonal Boc protection , chemists can readily incorporate this unique scaffold into larger peptide chains using standard solid-phase or solution-phase peptide synthesis techniques, accessing a chemical space that is distinct from simple amino acid analogs.

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